4-Bromo-6-fluoro-5-iodo-1H-indazole
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Overview
Description
4-Bromo-6-fluoro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine, fluorine, and iodine atoms in the structure of this compound makes it a unique compound with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-5-iodo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization in the presence of bromine and iodine sources .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of transition metal catalysts and controlled reaction environments to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoro-5-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can undergo further cyclization to form more complex structures
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide, potassium fluoride, and bromine can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and chemical properties .
Scientific Research Applications
4-Bromo-6-fluoro-5-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antibacterial agent.
Biological Research: Used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex chemical compounds
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-5-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4-Bromo-6-fluoro-1H-indazole
- 6-Bromo-5-fluoro-1H-indazole
- 4-Iodo-6-fluoro-1H-indazole
Comparison: 4-Bromo-6-fluoro-5-iodo-1H-indazole is unique due to the presence of three different halogen atoms, which imparts distinct chemical and biological properties compared to other similar compounds. This unique combination of halogens can influence its reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C7H3BrFIN2 |
---|---|
Molecular Weight |
340.92 g/mol |
IUPAC Name |
4-bromo-6-fluoro-5-iodo-1H-indazole |
InChI |
InChI=1S/C7H3BrFIN2/c8-6-3-2-11-12-5(3)1-4(9)7(6)10/h1-2H,(H,11,12) |
InChI Key |
USHWCZRBPBCJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)I)Br)C=NN2 |
Origin of Product |
United States |
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